molecular formula C22H28O3 B14654004 4-(Pentyloxy)phenyl 4-butylbenzoate CAS No. 42815-60-1

4-(Pentyloxy)phenyl 4-butylbenzoate

Cat. No.: B14654004
CAS No.: 42815-60-1
M. Wt: 340.5 g/mol
InChI Key: GPDMVKQFNWEQJB-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to a butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(pentyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pentyloxy)phenyl 4-butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-butylbenzoate is primarily related to its ability to interact with lipid bilayers and biological membranes. The pentyloxy and butylbenzoate groups confer amphiphilic properties, allowing the compound to integrate into lipid environments. This integration can affect membrane fluidity and permeability, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature and ability to interact with lipid membranes make it particularly valuable in research related to membrane dynamics and drug delivery .

Properties

CAS No.

42815-60-1

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-butylbenzoate

InChI

InChI=1S/C22H28O3/c1-3-5-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(10-12-19)8-6-4-2/h9-16H,3-8,17H2,1-2H3

InChI Key

GPDMVKQFNWEQJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC

Origin of Product

United States

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